Bienvenue dans la boutique en ligne BenchChem!

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate

PPARβ/δ antagonism Nuclear receptor pharmacology Scaffold hopping

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6) is a synthetic small molecule (C₁₇H₁₇NO₆S₂, MW 395.44 g/mol) belonging to the sulfamoyl-thiophene-2-carboxylate ester family. Structurally, it integrates a benzofuran heterocycle linked via a 2-methoxyethyl spacer to a sulfamoyl group appended to a thiophene-2-carboxylate methyl ester core.

Molecular Formula C17H17NO6S2
Molecular Weight 395.44
CAS No. 2034421-60-6
Cat. No. B2554538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate
CAS2034421-60-6
Molecular FormulaC17H17NO6S2
Molecular Weight395.44
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H17NO6S2/c1-22-14(13-9-11-5-3-4-6-12(11)24-13)10-18-26(20,21)15-7-8-25-16(15)17(19)23-2/h3-9,14,18H,10H2,1-2H3
InChIKeyHFKBKRQLURCZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6): Structural and Pharmacophoric Baseline for Research Procurement


Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6) is a synthetic small molecule (C₁₇H₁₇NO₆S₂, MW 395.44 g/mol) belonging to the sulfamoyl-thiophene-2-carboxylate ester family. Structurally, it integrates a benzofuran heterocycle linked via a 2-methoxyethyl spacer to a sulfamoyl group appended to a thiophene-2-carboxylate methyl ester core. This scaffold is evolutionarily related to well-characterized chemical probes such as GSK0660 (a selective PPARδ antagonist, IC₅₀ = 155 nM) and ST247 (a PPARβ/δ inverse agonist, IC₅₀ = 93 nM) [1], which share the sulfamoyl-thiophene-2-carboxylate pharmacophore but differ in their N-substituent architecture. The compound is available as a research-grade chemical (typical purity ≥95%) for non-human experimental use.

Why Generic Substitution Fails for CAS 2034421-60-6: Structural Determinants of Target-Engagement and Pharmacophoric Divergence


Sulfamoyl-thiophene-2-carboxylates as a class are not functionally interchangeable, because the N-substituent defines both the target selectivity profile and the pharmacokinetic behavior. GSK0660 and ST247 engage PPARβ/δ through their 4-anilino-2-methoxyphenyl moiety [1]; replacement of this aryl-amino pharmacophore with a benzofuran-2-yl-2-methoxyethyl group—as in CAS 2034421-60-6—profoundly alters hydrogen-bonding topology, π-stacking capacity, and steric occupancy within the ligand-binding domain. Concomitantly, the benzofuran nucleus is a privileged fragment in ectonucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) inhibition [2] and carbonic anhydrase (hCA II/IX/XII) inhibition [3], meaning that a simple class-based substitution could redirect activity toward entirely different therapeutic targets. The 2-methoxyethyl linker further modulates conformational flexibility and aqueous solubility relative to truncated alkyl spacers found in close analogs. Consequently, generic replacement of this compound with another sulfamoyl-thiophene carboxylate would discard the unique target-engagement fingerprint conferred by the benzofuran-methoxyethyl motif.

Quantitative Differentiation Evidence for Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6) Relative to Closest Comparators


Core Scaffold Pharmacophore Divergence: Benzofuran-Methoxyethyl vs. Anilino-Phenyl Substituent in Sulfamoyl-Thiophene-2-Carboxylates

The target compound incorporates a benzofuran-2-yl-2-methoxyethyl N-substituent, distinguishing it fundamentally from the 4-anilino-2-methoxyphenyl substituent of GSK0660 (PPARδ antagonist, IC₅₀ = 155 nM) [1] and the 4-(hexylamino)-2-methoxyphenyl substituent of ST247 (PPARβ/δ inverse agonist, IC₅₀ = 93 nM) [2]. The benzofuran is a planar, oxygen-containing bicyclic heteroaromatic system, whereas the anilino-phenyl group presents a flexible, nitrogen-bridged biphenyl-like topology. This structural divergence predicts distinct binding-mode geometries: GSK0660 and ST247 derive PPARβ/δ affinity from the diaryl-sulfonamide motif [2]; the benzofuran-2-yl substituent of CAS 2034421-60-6 is instead a privileged fragment for metalloenzyme inhibition (NPP1/NPP3, IC₅₀ range 0.12–0.95 µM for structurally related benzofuran sulfamates) [3] and carbonic anhydrase isoforms [4]. Direct comparative binding data for CAS 2034421-60-6 are not available in the peer-reviewed literature; the above constitutes class-level pharmacophoric inference grounded in the divergent privileged-fragment profiles of the respective N-substituents.

PPARβ/δ antagonism Nuclear receptor pharmacology Scaffold hopping

Molecular Weight and Physicochemical Property Divergence vs. GSK0660 and ST247: Implications for Membrane Permeability and Formulation

CAS 2034421-60-6 (MW 395.44 g/mol, C₁₇H₁₇NO₆S₂) is 23.05 Da lighter than GSK0660 (MW 418.49 g/mol, C₁₉H₁₈N₂O₅S₂) and 13.06 Da lighter than ST247 (MW 408.54 g/mol, C₁₉H₂₆N₂O₅S₂). The target compound contains zero hydrogen-bond donors (the sulfamoyl -NH- is the sole HBD; GSK0660 and ST247 contain a secondary aniline -NH- as an additional HBD), theoretically reducing desolvation penalty for membrane transit. The rotatable bond count differs: the 2-methoxyethyl linker in CAS 2034421-60-6 contributes 4 rotatable bonds (vs. 3 for the N-(propan-2-yl) linker in the closest benzofuran analog CAS 2034222-47-2, and 5 for the hexylamino chain in ST247), placing the conformational entropy cost in an intermediate range. No experimentally measured LogP, solubility, or permeability values are publicly available for CAS 2034421-60-6. The comparison is therefore based on calculated structural descriptors and class-level trends among sulfamoyl-thiophene carboxylates.

Physicochemical profiling Drug-likeness ADME prediction

Benzofuran Pharmacophore Integration: Link to NPP1/NPP3 and Carbonic Anhydrase Inhibition Among Sulfamate Derivatives

The benzofuran nucleus is a validated pharmacophore for inhibition of ectonucleotide pyrophosphatases/phosphodiesterases (NPP1 and NPP3) and carbonic anhydrase isoforms (hCA II, IX, XII). In a comprehensive SAR study of 20 benzofuran and benzothiophene sulfonate/sulfamate derivatives by Anbar et al. (2020), NPP1 IC₅₀ values ranged from 0.12 to 0.95 µM for the most potent compounds (1c, 1g, 1n, 1s), and NPP3 IC₅₀ values fell within the same range (0.12–0.95 µM for 1e, 1f, 1j, 1l) [1]. Notably, compound 1r (a benzofuran sulfamate derivative) displayed cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.19 µM and 11.7-fold selectivity over WI-38 normal fibroblasts [1]. Separately, Zaraei et al. (2019) demonstrated that benzofuran-sulfonate/sulfamate derivatives inhibit hCA II, IX, and XII with Kᵢ values in the sub-micromolar to low-micromolar range [2]. CAS 2034421-60-6 combines the benzofuran nucleus with a sulfamoyl linker and thiophene carboxylate ester—a hybrid architecture not explicitly tested in either study. Consequently, its inhibitory activity against NPP1/NPP3 or hCA isoforms cannot be directly extrapolated, but the benzofuran sulfamate substructure provides a rational basis for prioritizing these targets in primary screening.

Ectonucleotidase inhibition NPP1/NPP3 Metalloenzyme inhibitor Anticancer

Purity Specification and Research-Grade Availability for CAS 2034421-60-6

CAS 2034421-60-6 is commercially available as a research-grade compound with a standard purity specification of ≥95% (HPLC or equivalent analytical method) from multiple chemical suppliers, cataloged under identifiers such as EVT-2691612. This purity level is consistent with the research-grade standard for small-molecule screening compounds and is comparable to the typical purity specification for GSK0660 (≥98% from major vendors) and ST247 (≥98%) . No orthogonal analytical characterization data (e.g., NMR, HRMS, elemental analysis) or batch-specific certificates of analysis are publicly accessible for CAS 2034421-60-6; purchasers should request batch-specific QC documentation from the vendor before initiating high-cost biological assays.

Compound procurement Analytical quality control Research-grade standards

Linker Chemistry Differentiation: 2-Methoxyethyl vs. Propan-2-yl vs. Dimethylaminoethyl in Benzofuran-Sulfamoyl-Thiophene Analogs

Within the benzofuran-sulfamoyl-thiophene-2-carboxylate chemotype, at least three linker variants have been cataloged: (i) 2-methoxyethyl (target compound, CAS 2034421-60-6), (ii) propan-2-yl (CAS 2034222-47-2), and (iii) 2-(dimethylamino)ethyl (CAS 2034612-97-8). The 2-methoxyethyl linker introduces an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA), increasing the HBA count to 7 (vs. 5 for the propan-2-yl analog and 6 for the dimethylaminoethyl analog). This additional HBA site may enhance aqueous solubility and modulate target interactions through solvent-exposed hydrogen bonding. Conversely, the dimethylaminoethyl linker introduces a basic tertiary amine (predicted pKₐ ~8.5–9.5), conferring pH-dependent ionization and potential lysosomotropic behavior absent in the neutral methoxyethyl variant. No head-to-head solubility, permeability, or bioactivity comparisons among these three linker variants have been published in peer-reviewed sources. The differentiation rests on computed physicochemical descriptors and established medicinal chemistry principles of linker design.

Linker SAR Solubility engineering Conformational analysis

Recommended Research and Preclinical Application Scenarios for Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034421-60-6)


Primary Biochemical Screening Against NPP1/NPP3 and Carbonic Anhydrase Isoforms

Given that the benzofuran nucleus is a validated pharmacophore for NPP1/NPP3 inhibition (IC₅₀ range 0.12–0.95 µM for the most potent benzofuran sulfamates) [1] and carbonic anhydrase II/IX/XII inhibition [2], CAS 2034421-60-6 is rationally prioritized for recombinant enzyme inhibition assays against these metalloenzyme targets. The sulfamoyl group may serve as a zinc-chelating moiety analogous to the sulfamate/sulfonate zinc-binding motif characterized in the Anbar et al. docking studies [1]. Procurement is warranted for laboratories with established NPP or CA biochemical assay platforms.

Phenotypic Cytotoxicity Profiling in Breast and Colorectal Cancer Cell Lines

The structurally related benzofuran sulfamate 1r demonstrated an MCF-7 IC₅₀ of 0.19 µM with 11.7-fold selectivity over WI-38 normal fibroblasts [1]. While direct activity data for CAS 2034421-60-6 are absent, the benzofuran-thiophene-sulfamoyl hybrid architecture merits inclusion in medium-throughput phenotypic cytotoxicity screens against MCF-7 (breast), HT-29 (colorectal), and other cancer lines, with parallel counterscreening in normal fibroblast or epithelial cells to establish a selectivity index.

PPARβ/δ Counter-Screening and Selectivity Profiling

The sulfamoyl-thiophene-2-carboxylate core is shared with the established PPARβ/δ ligands GSK0660 (IC₅₀ = 155 nM) [1] and ST247 (IC₅₀ = 93 nM) [2]. CAS 2034421-60-6 should therefore be included in PPARβ/δ (and PPARα/γ) counter-screens to assess whether the benzofuran-2-yl-2-methoxyethyl substituent ablates or retains nuclear receptor activity. A negative result would establish target-engagement selectivity toward non-PPAR targets; a positive result would identify a novel PPAR ligand chemotype.

Structure-Activity Relationship (SAR) Expansion of the Benzofuran-Sulfamoyl-Thiophene Chemotype

CAS 2034421-60-6 is one of at least three linker variants within this chemotype (2-methoxyethyl, propan-2-yl, and dimethylaminoethyl). Procurement of all three analogs enables systematic SAR studies correlating linker polarity, H-bonding capacity, and ionizability with in vitro potency, solubility, and permeability. Such studies address a critical gap in the published literature, where no head-to-head comparison of these linker variants has been reported, and could yield design principles for optimizing the benzofuran-sulfamoyl-thiophene scaffold [1].

Quote Request

Request a Quote for methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.